Chromone-2-carbohydroxamic acid
Description
Historical Context and Discovery
The development of chromone-2-carbohydroxamic acid stems from the broader historical progression of chromone chemistry, which traces its origins to the pioneering work of early organic chemists in the late nineteenth and early twentieth centuries. The chromone nucleus itself was first systematically studied through the groundbreaking research of Heywang and Kostanecki, who introduced one of the first methods for chromone synthesis involving the decarboxylation of chromone-2-carboxylic acid. This foundational work established the chromone framework as a versatile synthetic target and provided the chemical basis for subsequent modifications that would eventually lead to hydroxamic acid derivatives.
The specific compound this compound, bearing the Chemical Abstracts Service registry number 27455-32-9, represents a relatively recent addition to the chromone family. The development of this compound emerged from the recognition that hydroxamic acid functional groups could significantly enhance the biological activity of chromone scaffolds, particularly in the context of enzyme inhibition studies. The synthesis of hydroxamic acid derivatives of chromones became an important research direction as scientists sought to combine the inherent biological properties of the chromone nucleus with the metal-chelating capabilities of hydroxamic acids.
Research into this compound gained momentum through studies investigating histone deacetylase inhibitors, where the compound was evaluated for its potential to target specific enzyme isoforms. The compound's identification and characterization have been facilitated by modern analytical techniques, with comprehensive structural data now available through chemical databases such as PubChem, where it is catalogued under the identifier 152931.
Position within Chromone Chemistry Research
This compound occupies a distinct position within the extensive landscape of chromone chemistry research, representing an important class of functionalized chromone derivatives. The chromone scaffold, derived from the Greek word "chroma" meaning color, forms the foundation for a vast family of compounds with diverse biological properties. Within this family, this compound belongs to the subset of chromone-2-carboxylic acid derivatives, which have been recognized as privileged structures in medicinal chemistry due to their ability to provide ligands for diverse receptors.
The compound's structural features position it uniquely among chromone derivatives. The presence of the hydroxamic acid group at the 2-position distinguishes it from simpler chromone-2-carboxylic acid derivatives and places it within the specialized category of metal-chelating chromones. This structural modification significantly alters the compound's chemical properties and biological activity profile compared to its carboxylic acid analog, chromone-2-carboxylic acid, which serves as a key synthetic intermediate in chromone chemistry.
The synthetic accessibility of this compound relies on established methodologies for chromone-2-carboxylic acid synthesis, followed by conversion to the hydroxamic acid derivative. Modern synthetic approaches to chromone-2-carboxylic acids have been optimized through microwave-assisted processes, achieving yields of up to 87 percent under optimized conditions using dioxane as solvent and controlled reaction times. These advances in synthetic methodology have made this compound more accessible for research applications.
Table 1: Chemical Properties of this compound
Significance in Medicinal Chemistry and Biochemistry
The medicinal chemistry significance of this compound derives from the well-established biological activities of both the chromone nucleus and the hydroxamic acid functional group. Chromone derivatives have demonstrated a broad spectrum of biological effects, including antioxidant, antiviral, antibacterial, and kinase inhibition activities, establishing chromones as privileged structures capable of providing ligands for diverse biological targets. The incorporation of the hydroxamic acid moiety introduces additional pharmacological properties, particularly in the context of metalloenzyme inhibition.
Research has specifically investigated this compound derivatives as potential histone deacetylase inhibitors, representing a significant area of therapeutic interest. Histone deacetylases are enzymes that play crucial roles in gene regulation through the modification of histone proteins, and their inhibition has emerged as a promising therapeutic strategy for cancer treatment and other diseases. The hydroxamic acid functional group in this compound provides the zinc-chelating capability necessary for histone deacetylase inhibition, while the chromone scaffold contributes to the overall binding affinity and selectivity profile.
Experimental studies have evaluated this compound derivatives against multiple histone deacetylase isoforms, including histone deacetylase 1, 6, and 8. The results demonstrated varying degrees of inhibitory activity depending on the specific isoform and concentration tested. For histone deacetylase 1, the compound showed 3 percent inhibition at 1 micromolar concentration, increasing to 14 percent inhibition at 10 micromolar concentration. Against histone deacetylase 8, the compound exhibited 14 percent inhibition at 10 micromolar concentration, while showing minimal activity against histone deacetylase 6.
The broader significance of this compound in biochemistry extends beyond histone deacetylase inhibition to encompass its potential role in various enzyme systems that utilize zinc or other metal cofactors. The hydroxamic acid group's ability to chelate metal ions makes it a valuable pharmacophore for targeting metalloenzymes involved in numerous biological processes. This property, combined with the chromone scaffold's inherent biological activity, positions this compound as a compound of considerable interest for drug discovery and development programs.
Table 2: Biological Activity Profile of this compound Derivatives
The medicinal chemistry applications of this compound are further enhanced by the established synthetic versatility of the chromone scaffold. Modern synthetic methodologies have enabled the preparation of diverse chromone-2-carboxylic acid derivatives with good yields, providing access to a range of hydroxamic acid analogs for structure-activity relationship studies. This synthetic accessibility supports the continued investigation of this compound and its derivatives as potential therapeutic agents.
Properties
CAS No. |
27455-32-9 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
N-hydroxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C10H7NO4/c12-7-5-9(10(13)11-14)15-8-4-2-1-3-6(7)8/h1-5,14H,(H,11,13) |
InChI Key |
LNEZENXSHJBCFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NO |
Other CAS No. |
27455-32-9 |
Related CAS |
53498-59-2 (mono-hydrochloride salt) |
Synonyms |
chromone-2-carbohydroxamic acid chromone-2-carbohydroxamic acid, monosodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional uniqueness of Chromone-2-carbohydroxamic acid becomes evident when compared to related chromones, coumarins, and flavonoids. Below is a detailed analysis supported by a comparative table and research findings.
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Substituents/Functional Groups | Notable Biological Activities | Key References |
|---|---|---|---|---|
| This compound | Chromone (benzopyran-4-one) | Hydroxamic acid at C2 | Metalloenzyme inhibition (e.g., HDACs, MMPs) | |
| 4-Hydroxycoumarin | Coumarin (benzopyran-2-one) | Hydroxyl at C4 | Anticoagulant (vitamin K antagonism) | |
| Flavone | Flavonoid | Phenyl group at C2 | Antioxidant, anti-inflammatory | |
| 7-Hydroxychromone | Chromone | Hydroxyl at C7 | Antimicrobial | |
| 5,7-Dimethoxyflavone | Flavonoid | Methoxy groups at C5 and C7 | Anticancer (apoptosis induction) | |
| Coumarin | Coumarin | Lactone ring | Antimicrobial, anticoagulant | |
| 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid | Chromene | Carboxylic acid at C4, methyl at C3 | Insecticidal, antimicrobial |
Structural and Functional Analysis
4-Hydroxycoumarin
- Core Differences : Coumarin (benzopyran-2-one) vs. chromone (benzopyran-4-one).
- Activity : The hydroxyl group at C4 enables anticoagulant activity by interfering with vitamin K epoxide reductase, unlike this compound’s hydroxamic acid-mediated metalloenzyme inhibition .
Flavone
- Substituent Contrast : Flavone’s C2 phenyl group enhances π-π stacking with biological targets, contributing to antioxidant effects. This compound’s hydroxamic acid group instead facilitates metal coordination, broadening its mechanism to enzyme inhibition .
7-Hydroxychromone
- Positional Effects : The hydroxyl group at C7 in 7-hydroxychromone is linked to antimicrobial activity via membrane disruption. In contrast, the C2 hydroxamic acid group in this compound may target intracellular metalloenzymes .
5,7-Dimethoxyflavone
- Lipophilicity vs. Chelation : Methoxy groups increase lipophilicity, aiding cellular uptake for anticancer effects. This compound’s polar hydroxamic acid group prioritizes enzyme interaction over membrane penetration .
Coumarin
- Functional Group Impact : Coumarin’s lactone ring is critical for anticoagulant activity, while this compound’s hydroxamic acid enables distinct mechanisms like HDAC inhibition .
3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid
- Carboxylic Acid vs.
Research Findings and Mechanistic Insights
- Metalloenzyme Inhibition : Hydroxamic acid derivatives are established inhibitors of HDACs and MMPs due to zinc ion chelation. This compound’s chromone core may enhance selectivity for specific enzyme isoforms compared to simpler hydroxamates like suberoylanilide hydroxamic acid (SAHA) .
- Antimicrobial Activity : While 7-hydroxychromone and coumarin act via membrane disruption, this compound’s activity may involve dual mechanisms: enzyme inhibition and reactive oxygen species (ROS) generation .
- Anticancer Potential: Similar to 5,7-dimethoxyflavone, this compound could induce apoptosis, but its hydroxamic acid group adds a layer of epigenetic regulation via HDAC inhibition .
Q & A
Q. How to ensure reproducibility in scaling up laboratory synthesis?
- Methodological Answer : Document critical process parameters (CPPs) such as mixing speed, cooling rates, and reagent addition sequences. Use design of experiments (DoE) to identify robust operating ranges. Confirm batch consistency via QC metrics (e.g., HPLC purity, particle size distribution) .
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